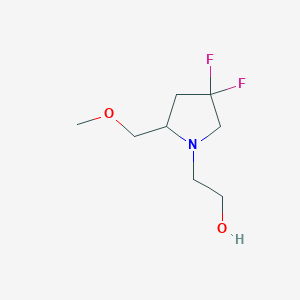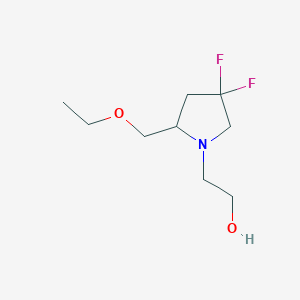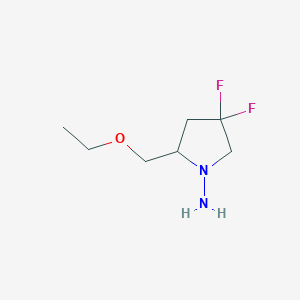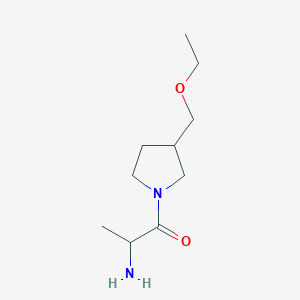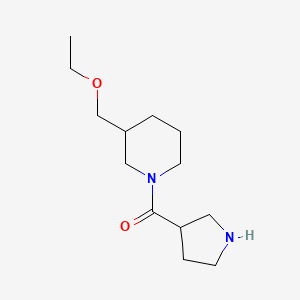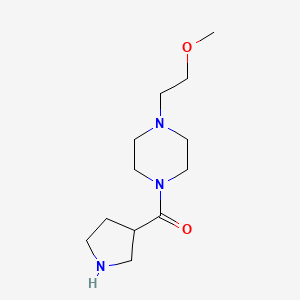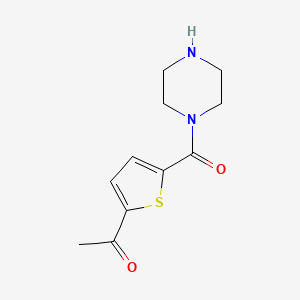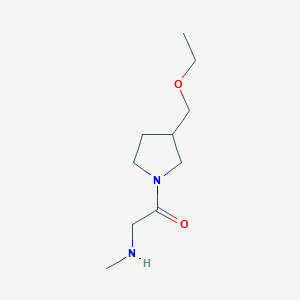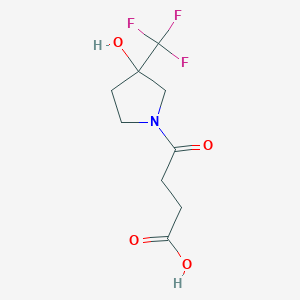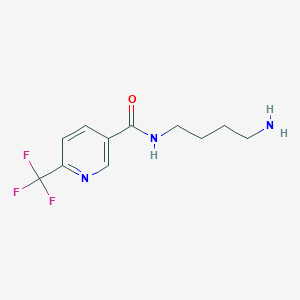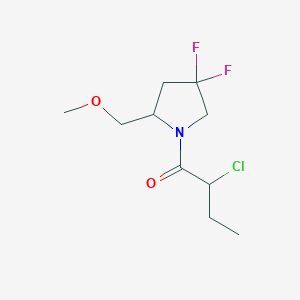
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one” is a chemical compound that is available for pharmaceutical testing . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Wissenschaftliche Forschungsanwendungen
Decomposition and Conversion Applications
- Decomposition of Methyl Tert-Butyl Ether : A study highlights the use of radio frequency (RF) plasma reactors for the decomposition of air toxics, demonstrating the feasibility of applying RF plasma for decomposing and converting methyl tert-butyl ether into simpler molecules like CH4, C2H4, and C2H2. This suggests potential applications in pollution control and environmental remediation (Hsieh et al., 2011).
Sorption and Environmental Fate
- Sorption of Herbicides : Research on the sorption of phenoxy herbicides to soil and organic matter provides insights into the environmental fate of such compounds, indicating applications in environmental science and soil remediation (Werner et al., 2012).
Fluorinated Compounds Analysis
- Health Risks of Fluorinated Alternatives : A review on the sources, environmental effects, and health risks of novel fluorinated compounds, including their toxicity assessments, suggests applications in environmental health and safety, toxicology, and regulatory science (Wang et al., 2019).
Wastewater Treatment
- Treatment of Pesticide Industry Wastewater : An investigation into treatment options for wastewater from the pesticide industry, including biological processes and activated carbon, points to applications in industrial wastewater treatment and pollution control (Goodwin et al., 2018).
Chemical Synthesis and Material Science
- Pyrrolidine in Drug Discovery : A review discussing the role of the pyrrolidine ring in drug discovery and its derivatives in synthesizing biologically active compounds suggests applications in medicinal chemistry and pharmaceutical research (Petri et al., 2021).
Safety and Hazards
The safety and hazards associated with “2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one” are not mentioned in the sources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Zukünftige Richtungen
The future directions in the research of “2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO2/c1-3-8(11)9(15)14-6-10(12,13)4-7(14)5-16-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBNQQTXIFEJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(CC1COC)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




